1-[(2-Tert-butylcyclohexyl)amino]propan-2-ol
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Overview
Description
1-[(2-Tert-butylcyclohexyl)amino]propan-2-ol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a carbon atom, which is also bonded to a tert-butylcyclohexyl group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Tert-butylcyclohexyl)amino]propan-2-ol typically involves the reaction of 2-tert-butylcyclohexylamine with propylene oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
2-tert-butylcyclohexylamine+propylene oxide→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial processes.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Tert-butylcyclohexyl)amino]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the amino group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various alcohol derivatives.
Scientific Research Applications
1-[(2-Tert-butylcyclohexyl)amino]propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-[(2-Tert-butylcyclohexyl)amino]propan-2-ol involves its interaction with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds and participate in various biochemical pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of specific enzymes and proteins.
Comparison with Similar Compounds
Similar Compounds
1-Ethylamino-2-propanol: Similar in structure but with an ethyl group instead of a tert-butyl group.
1-[(2-tert-butylcyclohexyl)oxy]butan-2-ol: Similar in structure but with an oxy group instead of an amino group.
Uniqueness
1-[(2-Tert-butylcyclohexyl)amino]propan-2-ol is unique due to the presence of both a tert-butylcyclohexyl group and an amino group, which confer distinct chemical and physical properties. This combination of functional groups makes it a versatile compound with diverse applications.
Properties
Molecular Formula |
C13H27NO |
---|---|
Molecular Weight |
213.36 g/mol |
IUPAC Name |
1-[(2-tert-butylcyclohexyl)amino]propan-2-ol |
InChI |
InChI=1S/C13H27NO/c1-10(15)9-14-12-8-6-5-7-11(12)13(2,3)4/h10-12,14-15H,5-9H2,1-4H3 |
InChI Key |
JTAJUVKDCWLJQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1CCCCC1C(C)(C)C)O |
Origin of Product |
United States |
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